![molecular formula C12H19NO4 B14624377 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol CAS No. 54758-69-9](/img/structure/B14624377.png)
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol is a chemical compound with the molecular formula C12H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a methoxyethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol typically involves the reaction of 4-(2-methoxyethoxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The resulting intermediate is then reacted with ammonia to yield the final product. The reaction conditions generally include room temperature and the use of solvents like dichloromethane (CH2Cl2) for extraction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality.
化学反応の分析
Types of Reactions
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. As a β1-adrenergic blocking agent, it binds to β1-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
類似化合物との比較
Similar Compounds
Atenolol: 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide, another β1-adrenergic blocker with similar therapeutic applications.
Uniqueness
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxyethoxy group enhances its solubility and bioavailability compared to other similar compounds.
特性
CAS番号 |
54758-69-9 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC名 |
1-amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H19NO4/c1-15-6-7-16-11-2-4-12(5-3-11)17-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3 |
InChIキー |
MOIKDOIXOBPFAT-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC=C(C=C1)OCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


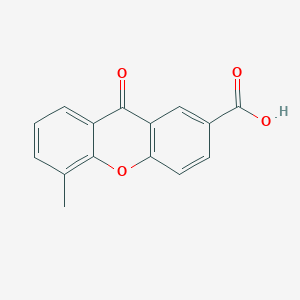
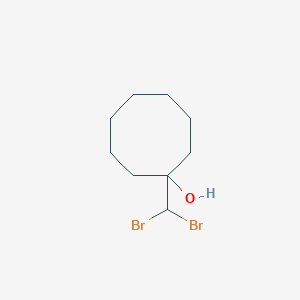
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
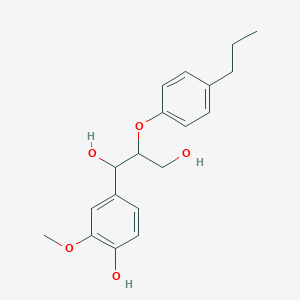

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
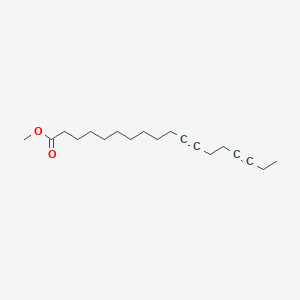

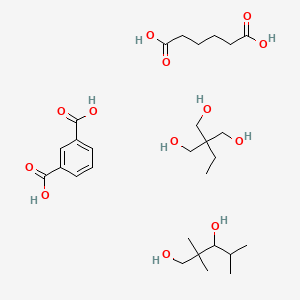
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
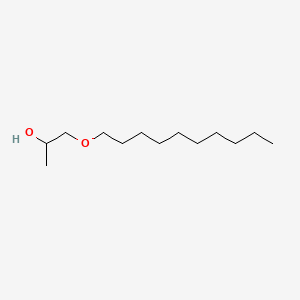

![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)

